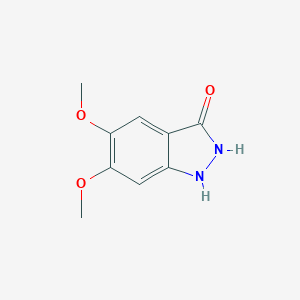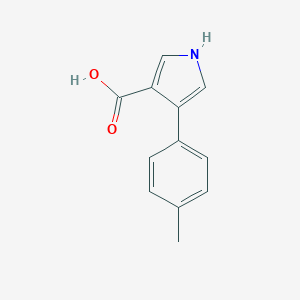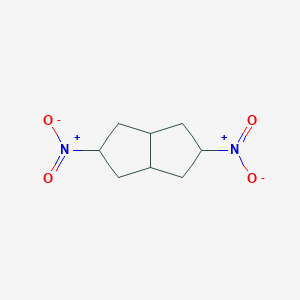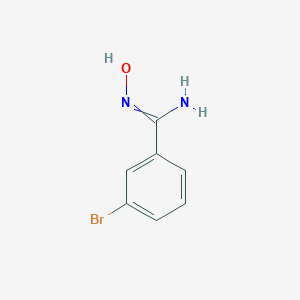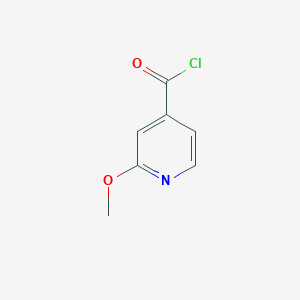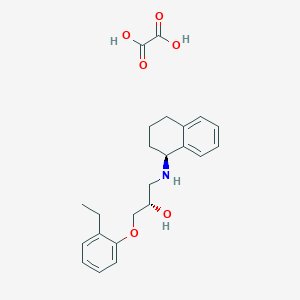
3-(2-乙基苯氧基)-1-(1,2,3,4-四氢萘-1-基氨基)-2-丙醇草酸盐
描述
Synthesis Analysis
The synthesis of "3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate" involves several key steps, starting from racemic 3-(2-ethylphenoxy)propane-1,2-diol, which is effectively resolved into its enantiomers through a preferential crystallization procedure. Non-racemic diols are then converted into the non-racemic 1,2-epoxy-3-(2-ethylphenoxy)propanes and subsequently into the target compound. This process involves the Mitsunobu reaction among other steps, resulting in the creation of the compound in various stereoisomeric forms, including SR 59230A (Bredikhina, Kurenkov, Krivolapov, & Bredikhin, 2016).
Molecular Structure Analysis
The molecular structure of "3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate" has been analyzed through single crystal X-ray diffraction techniques. This analysis has revealed the crystalline structure of the compound, showing an almost symmetrically staggered relationship of its substituent groups, which is crucial for its interaction with β3-adrenergic receptors (Collins, Dosen, Fallon, Jacobs, Meijs, & Rizzardo, 1996).
Chemical Reactions and Properties
The compound exhibits specificity towards β3-adrenergic receptors, distinguishing it from other adrenoceptor antagonists. Its ability to antagonize a typical β3-adrenergic response in vitro, without affecting other adrenoceptor subtypes, highlights its selective action and potential utility in research and therapeutic applications. This selective antagonism has been demonstrated in studies involving rat brown adipocytes, providing evidence of the compound's functional specificity (Nisoli, Tonello, Landi, & Carruba, 1996).
科学研究应用
β3-肾上腺素受体拮抗剂: 它已被描述为第一个 β3-肾上腺素受体拮抗剂,在大鼠棕色脂肪细胞中显示活性。它在体外特异性地拮抗典型的 β3-肾上腺素能反应,如刺激大鼠棕色脂肪组织膜中 cAMP 的合成 (Nisoli 等人,1996)。
非典型 β-肾上腺素受体的激动活性: 研究表明,它在豚鼠胃底和十二指肠中的非典型 β-肾上腺素受体具有激动活性,引起浓度依赖性松弛 (Horinouchi & Koike,2001)。
增强记忆巩固: 在小鸡中研究了其对 β3-肾上腺素受体激动剂的拮抗作用。观察到 β3-肾上腺素受体激动剂促进了记忆,而这种促进作用受到该化合物的挑战 (Gibbs & Summers,2001)。
在血管张力调节中的作用: 另一项研究调查了该化合物对大鼠肺内动脉收缩功能的影响,表明其对 α1-肾上腺素受体的部分激动剂特性,并强调在研究 β3-和非典型 β-肾上腺素受体在调节血管张力中的作用时需要谨慎 (Leblais 等人,2004)。
解偶联蛋白-1 和瘦素的调节: 还研究了它对培养分化的棕色脂肪细胞中解偶联蛋白-1 和瘦素基因表达的影响。该研究证实了 β3-肾上腺素受体在控制棕色脂肪功能的重要基因表达中的核心作用 (Tonello 等人,1998)。
属性
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBQNQMNFXNGLR-MKSBGGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872468 | |
| Record name | SR 59230A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |
CAS RN |
174689-39-5 | |
| Record name | (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174689-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR 59230A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-59230A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



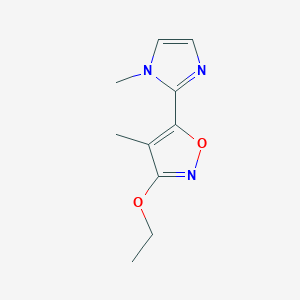
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
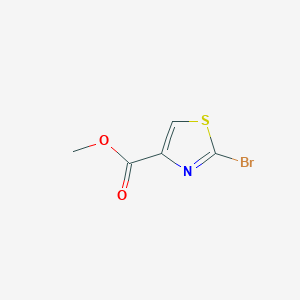
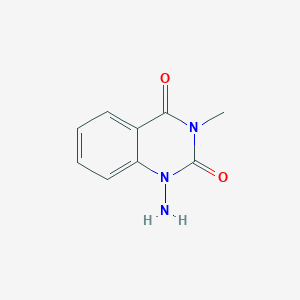
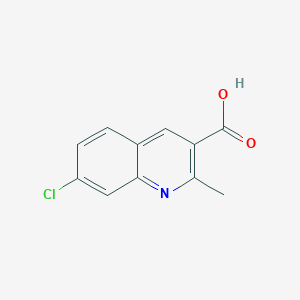
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)


